N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

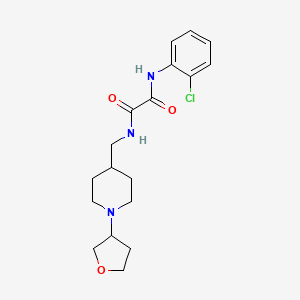

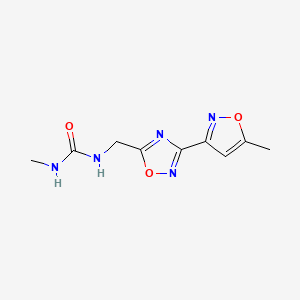

N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide, also known as FEZ or FEZ1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FEZ belongs to the class of compounds known as azepanes and has been investigated for its ability to modulate various biological pathways.

Scientific Research Applications

Neuroimaging Applications

- PET Tracers for Serotonin 5-HT1A Receptors : Studies have developed PET radioligands based on azepane derivatives, showing promise for in vivo quantification of 5-HT1A receptors. These radioligands, including fluorine-18 labeled compounds, have high brain uptake and slow clearance, indicating their potential for diagnosing and studying neuropsychiatric disorders (Gonzalo García et al., 2014).

Chemistry and Material Science

Azepanium Ionic Liquids : The synthesis of a new family of room temperature ionic liquids using azepane demonstrates their potential in mitigating waste disposal issues from diamine production processes. These compounds exhibit wide electrochemical windows, making them promising alternatives to traditional electrolytes (T. Belhocine et al., 2011).

Enantioselective Synthesis : A Pd(II)-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes, was reported. This methodology is crucial for functionalizing the α-methylene C–H bonds of N-heterocycles enantioselectively, which is of great importance in drug discovery (P. Jain et al., 2016).

Photophysical and Electrochemical Studies

Photophysical Properties : The fluorescent properties of certain azepane derivatives have been explored, demonstrating changes in emission intensity with temperature and solvent polarity. This makes them useful as fluorescent probes for various applications (Liming Huang & S. Tam-Chang, 2010).

Photochemistry of Fluorophenyl Azides : The photolysis of fluorophenyl azides in the presence of azepane has led to the discovery of novel reaction pathways, including the formation of azepines and the study of nitrene reactions versus ring expansion (E. Leyva & Ruben Sagredo, 1998).

properties

IUPAC Name |

N-ethyl-3-(4-fluorophenyl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O/c1-2-17-15(19)18-10-4-3-5-13(11-18)12-6-8-14(16)9-7-12/h6-9,13H,2-5,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXXFMYIZMKUQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2443666.png)

![4-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2443667.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2443669.png)

![4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443670.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2443679.png)

![N'-[(1E)-(2,4-dichlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2443682.png)

![3-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B2443685.png)